molecular formula C28H21NO5 B12193753 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12193753
M. Wt: 451.5 g/mol
InChI Key: SEHNBVDNARSZGU-JHCKZZKFSA-N
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Description

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that features a combination of indole, benzofuran, and phenylpropene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups to simpler forms.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while reduction could produce simpler, more reduced forms of the compound.

Scientific Research Applications

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate apart from similar compounds is its unique combination of indole, benzofuran, and phenylpropene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C28H21NO5/c1-29-17-19(23-15-20(32-2)10-12-24(23)29)14-26-28(31)22-11-9-21(16-25(22)34-26)33-27(30)13-8-18-6-4-3-5-7-18/h3-17H,1-2H3/b13-8+,26-14+

InChI Key

SEHNBVDNARSZGU-JHCKZZKFSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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